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solvents
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Compound Focus: 3-Octanol

CAS No.: 589-98-0

Cat. No.: S566641

Physical Properties and Solubility of 3-Octanol

The table below summarizes the fundamental physical properties and solubility characteristics of 3-octanol

for your research reference.

Property Value Conditions |/ Notes Source
Molecular Formula CsH1s0 - [1]112]
Molecular Weight 130.23 - [1] [2]
g/mol
Boiling Point 174-176 °C Lit. [1]
Density 0.818 g/mL at 25 °C [1]
Melting Point -45 °C - [1]
Solubility in Water 0.3 mg/L 20 °C, estimated [3]
Solubility in Organic Miscible Most organic solvents (e.g., ethanol, ether, [1] [2]
Solvents DMSO)
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Property Value Conditions |/ Notes Source

Log P (Octanol-Water) 2.338 Crippen Method [4]
(Calc.)

Vapor Pressure ~1 mm Hg 20 °C [1]

Experimental Determination of Partition Coefficients

While specific protocols for 3-octanel were not found, recent research highlights critical methodological
considerations for determining octanol-water partition coefficients (KOW), a key parameter for solubility

and distribution.

e The Challenge of lonizable Compounds: For weak acids or bases, which constitute about 95% of
Active Pharmaceutical Ingredients (APIs), experimentally reported KOW values can vary by several
orders of magnitude. This large scatter is primarily due to the conventional method of extrapolating
experimental data to a solute concentration of zero [5].

¢ A Proposed Improved Protocol: A 2025 study suggests a more reliable evaluation method to
reduce this uncertainty [5].

o Measure distribution coefficients experimentally across a range of pH values.

o Extrapolate with respect to pH rather than solute concentration.

o The authors report that this approach can narrow the difference between the highest and lowest
reported values for a substance from about 2.4 to 0.5 logarithmic units [5].

e Computational Predictions & Uncertainty: Quantitative Structure-Property Relationship (QSPR)
models are widely used to predict properties like KOW. A 2025 review suggests that for reliable
screening, the 95% prediction interval for log KOW from some models should be expanded by a
factor of 2 to 4 to adequately capture experimental data, highlighting the importance of accounting for
model uncertainty [6].

Experimental and Computational Workflows

The following diagrams outline the general workflows for the experimental and computational methods

discussed above.
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Workflows for determining partition coefficients experimentally and computationally.

Key Applications and Context

e Primary Uses: 3-Octanol serves as an important organic synthesis intermediate, a fragrance
ingredient with a mild citrus or herbal aroma, and a solvent in extraction processes [1] [2].

¢ Distinguishing Isomers: It is crucial to differentiate 3-octanol from its isomer 1-octanol. 1-Octanol is
a primary alcohol with significantly lower water solubility (also about 0.3 mg/L) and a higher Log P of
3.0 [3]. The position of the hydroxyl group on the carbon chain defines its chemical properties as a
secondary alcohol [1].
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Relationship between octanol isomers and their key property differences.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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